molecular formula C21H14F3N3O B2381964 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 329906-35-6

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2381964
CAS No.: 329906-35-6
M. Wt: 381.358
InChI Key: TYCIWMHQNOIFMD-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, built around the versatile 1H-benzimidazole pharmacophore. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery due to its presence in a wide array of biologically active molecules and its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biopolymers . Benzimidazole derivatives are extensively investigated for their diverse pharmacological potential. Key research areas include the development of anticancer agents , where such compounds have demonstrated mechanisms of action such as topoisomerase inhibition, DNA intercalation, and kinase inhibition . Additionally, this chemotype shows pronounced antimicrobial activity , with research focused on combating Gram-positive bacteria, fungal species like Candida albicans , and drug-resistant pathogens . Further research applications encompass antiparasitic and antiviral activities , as well as potential in neurological disease research through the inhibition of enzymes like acetylcholinesterase . The specific substitution pattern on the benzimidazole core, particularly at the N-1 and C-2 positions, is known to profoundly influence the compound's biological activity and selectivity, making derivatives like this one valuable tools for probing new biological targets and therapeutic pathways . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)14-7-5-6-13(12-14)20(28)27-16-9-2-1-8-15(16)19-25-17-10-3-4-11-18(17)26-19/h1-12H,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCIWMHQNOIFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the condensation of ortho-phenylenediamine with an aromatic aldehyde, followed by further functionalization. One common method involves the reaction of ortho-phenylenediamine with 3-(trifluoromethyl)benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out in a solvent mixture under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide/benzimidazole derivatives:

Compound Name Core Structure Key Modifications Biological Activity/Application Synthetic Route Physicochemical Properties
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide (Target) Benzimidazole-phenyl-amide Trifluoromethyl at 3-position of benzamide Not explicitly reported Likely involves benzimidazole condensation followed by amidation (analogous to ) High lipophilicity (CF₃ group); potential crystalline stability
3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido 2,4-Dinitrophenyl; thioacetamido linker Antimicrobial, anticancer Multi-step synthesis with thioether formation and amidation Not specified
N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole-benzohydrazide 5-Methylbenzimidazole; hydrazide Schiff bases Not reported Three-step route: condensation, hydrazide formation, and Schiff base synthesis Hydrazide derivatives likely polar
3-(2-(Cyclopropylamino)quinazolin-6-yl)-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide (16) Quinazoline-amide Quinazoline core; cyclopropylamino and CF₃ groups Not reported (kinase inhibition potential) Suzuki coupling and amidation Light green solid; 71% yield
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-Isopropoxyphenyl; CF₃ at 2-position Agricultural fungicide Standard amidation of benzoic acid derivatives High stability under field conditions
N-(2-(trifluoromethyl)phenyl)-3-halo-benzamides (F, Br, I) Benzamide Halogens (F, Br, I) at 3-position; CF₃ at 2-position Not reported Direct amidation of substituted benzoic acids Crystalline; halogen-dependent packing motifs

Key Structural and Functional Insights:

Core Heterocycles: The target compound’s benzimidazole-phenyl core distinguishes it from quinazoline (e.g., 16) or simple benzamide (e.g., flutolanil) derivatives. Quinazoline-based analogs (e.g., 16) may target kinase pathways due to structural resemblance to kinase inhibitors like gefitinib .

Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound, 16, and flutolanil, this group enhances hydrophobicity and resistance to oxidative metabolism, improving bioavailability .

Synthetic Accessibility :

  • The target compound likely requires benzimidazole formation via condensation of o-phenylenediamine derivatives, followed by amidation (similar to ).
  • Halogenated analogs (e.g., F, Br, I ) are synthesized via straightforward amidation, with crystallinity influenced by halogen size and intermolecular interactions .

Biological Relevance :

  • W1 ’s antimicrobial/anticancer activity underscores the importance of the benzimidazole-thioacetamido scaffold .
  • Flutolanil’s agricultural use highlights the role of CF₃ in enhancing environmental stability for pesticides .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by data tables and research findings.

The synthesis of this compound typically involves the condensation of ortho-phenylenediamine with an aromatic aldehyde, followed by functionalization. One common method includes the reaction of ortho-phenylenediamine with 3-(trifluoromethyl)benzaldehyde using sodium metabisulfite as an oxidizing agent.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C21H14F3N3O
  • InChI Key : TYCIWMHQNOIFMD-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with specific molecular targets. The benzimidazole ring may bind to enzymes and receptors, inhibiting their activity. This compound has shown potential in inhibiting kinases and other enzymes involved in cell signaling pathways, which can lead to the suppression of cancer cell growth.

3. Biological Activities

This compound exhibits a range of biological activities, including:

3.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 2 to 50 µg/ml .

3.2 Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that certain analogs can inhibit cell proliferation in various cancer cell lines with IC50 values often less than 100 nM. For example, some derivatives have shown effective inhibition against FGFR1 and FGFR2 kinases, which are critical in tumor growth and survival .

3.3 Other Biological Activities

Beyond antimicrobial and anticancer effects, benzimidazole derivatives have also been investigated for their anti-inflammatory, analgesic, antiviral, antidiabetic, and antihypertensive properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Potential

In a clinical trial involving patients with BRAFV600-mutant melanoma, a benzimidazole derivative demonstrated significant antitumor activity with well-tolerated dosing regimens up to 400 mg twice daily .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Its mechanisms of action highlight its potential as an effective therapeutic agent against various diseases, particularly cancer and infectious diseases.

Data Summary Table

Biological ActivityDescriptionReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits FGFR kinases; IC50 < 100 nM
Anti-inflammatoryExhibits significant reduction in inflammation markers

Q & A

Basic: What are the optimal synthetic conditions for preparing N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide?

The synthesis involves reacting acyl chlorides with o-phenylenediamine derivatives. Key factors include:

  • Leaving groups : Acyl chlorides (e.g., 3-(trifluoromethyl)benzoyl chloride) are preferred due to their reactivity in nucleophilic substitution .
  • Protonating agents : Polyphosphoric acid or excess HCl promotes benzimidazole cyclization by facilitating dehydration .
  • Temperature : Elevated temperatures (100–150°C) accelerate amide bond formation and cyclization. Solvents like toluene or dichloromethane are used to control reaction rates .
  • Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts in amidation steps .

Basic: How is the structural characterization of this compound validated?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzimidazole and trifluoromethyl groups. For example, aromatic protons near the trifluoromethyl group show distinct downfield shifts .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Supplementary CCDC data (e.g., 1013218) provide bond lengths and angles, confirming spatial arrangement .

Advanced: What computational methods predict the reactivity of intermediates in its synthesis?

  • Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity by evaluating HOMO-LUMO gaps. For example, electron-deficient acyl chlorides exhibit higher electrophilicity, favoring nucleophilic attack by amines .
  • Density Functional Theory (DFT) : Models transition states for benzimidazole cyclization, identifying energy barriers under varying protonation conditions .

Advanced: How do structural modifications influence its biological or chemical activity?

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies show trifluoromethyl derivatives exhibit 2–3× higher enzyme inhibition than methyl analogs .
  • Substitution Patterns : Electron-withdrawing groups (e.g., -CF₃) at the 3-position of the benzamide increase binding affinity to kinases, while methoxy groups reduce steric hindrance in planar systems .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

  • Reaction Monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate formation. For example, incomplete cyclization due to premature quenching explains yield discrepancies .
  • Byproduct Analysis : LC-MS identifies side products (e.g., uncyclized amines or over-oxidized species) that reduce yields. Optimizing reaction time and temperature minimizes these .

Basic: What analytical techniques confirm purity post-synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Elemental Analysis : Validates carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced: What strategies control regioselectivity during benzimidazole formation?

  • Protecting Groups : Temporary protection of amine groups prevents undesired cyclization pathways.
  • Acid Strength : Polyphosphoric acid preferentially protonates ortho-amine groups, directing cyclization to the benzimidazole core .
  • Steric Effects : Bulky substituents on the phenyl ring hinder alternative ring-closing pathways .

Advanced: How is this compound evaluated for biological activity in vitro?

  • Enzyme Assays : Kinase inhibition assays (e.g., EGFR or VEGFR2) use ATP-coupled luminescence to measure IC₅₀ values. The trifluoromethyl group enhances competitive binding at ATP pockets .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy .

Basic: How is crystallographic data utilized in structural studies?

  • CCDC Deposition : Public datasets (e.g., CCDC 1013218) provide unit cell parameters and torsion angles for molecular docking studies .
  • Hydrogen Bonding Networks : X-ray structures reveal interactions between the benzimidazole NH and carbonyl groups, stabilizing crystal packing .

Advanced: What synthetic routes minimize toxic byproducts?

  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Catalytic Methods : Use immobilized lipases for amidation, achieving >90% conversion with minimal waste .

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